molecular formula C13H17NO B8650058 N-(2-methylbenzyl)4-piperidone

N-(2-methylbenzyl)4-piperidone

Cat. No.: B8650058
M. Wt: 203.28 g/mol
InChI Key: LHFRVPBWVSGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylbenzyl)-4-piperidone is a piperidine derivative characterized by a 4-piperidone core substituted at the nitrogen atom with a 2-methylbenzyl group. The 2-methylbenzyl substituent introduces steric and electronic effects that influence the compound’s conformational stability, solubility, and biological interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 4-piperidone derivatives are highly dependent on the substituent at the N1 position. Key comparisons include:

Compound Substituent Key Structural Features Biological Activity Reference
N-(2-Methylbenzyl)-4-piperidone 2-Methylbenzyl Bulky alkylaryl group; no electron-withdrawing groups Limited direct data, but structural analogs show antiproliferative activity (e.g., IC₅₀ ~0.4–1.4 μM in cell lines)
N-Methyl-4-piperidone derivatives Methyl group Compact substituent; enhances lipophilicity Potent cell growth inhibition (IC₅₀: 0.447–1.048 μM) in cancer cells
N-Acyl-4-piperidones Acyl groups (e.g., 4k–n) Carbonyl functionality; stabilizes interactions Improved p300/CARM1 inhibition (IC₅₀: submicromolar range)
N-(4-Chlorobenzyl)-4-piperidones Halogenated benzyl Electronegative chlorine enhances binding Antimicrobial activity (e.g., MIC = 12.5 µg/mL against M. tuberculosis)
N-(γ-Oxobutyl)-4-piperidones Oxobutyl chain Flexible linker; introduces polarity Comparable cell growth inhibition to N-methyl analogs (IC₅₀: 0.438–1.409 μM)

Physicochemical Properties

  • Conformation : Piperidone rings in analogs adopt "sofa" conformations, with substituent bulkiness (e.g., 2-methylbenzyl) influencing planarity and binding to biological targets .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C13H17NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5H,6-10H2,1H3

InChI Key

LHFRVPBWVSGTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.00 g of 4-piperidone monohydrate hydrochloride and 5.40 g of potassium carbonate in 30 ml of CH3CN was added dropwise 1.57 ml of 2-methyl benzyl bromide at 0° C. After stirred at 0° C. or 3.5 h, the mixture was stirred at room temperature for an hour. At 0° C., the mixture was quenched with water and extracted with CHCl3. The organic layer was washed with water, aqueous NaOH, and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated to give the crude product of 2.52 g of N-(2-methylbenzyl)-4-piperidone as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two

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